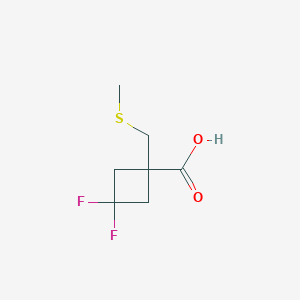
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10F2O2S and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with difluoromethyl and methylsulfanylmethyl groups, making it a unique structure in organic chemistry.
準備方法
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: In chemistry, 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets and its effects on various biological pathways .
Industry: While not widely used in industry, this compound’s unique properties could make it valuable in the development of new materials or as a specialty chemical in various industrial applications .
作用機序
類似化合物との比較
3,3-Difluoro-1-(methylsulfonyl)cyclobutane-1-carboxylic acid: This compound has a similar structure but with a sulfonyl group instead of a sulfanylmethyl group.
Cyclobutane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness: The presence of both difluoromethyl and methylsulfanylmethyl groups on the cyclobutane ring makes 3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid unique.
生物活性
3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid, with the CAS number 2567496-32-4, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available research regarding its biological properties, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.
Antimicrobial Properties
Research indicates that compounds with similar structural features to 3,3-difluoro derivatives often exhibit antimicrobial activity. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that fluorinated compounds can disrupt microbial cell membranes and inhibit growth.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The fluorinated structure may facilitate interaction with lipid bilayers, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes in metabolic pathways of pests or pathogens.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain sulfur-containing compounds can induce oxidative stress in cells, leading to apoptosis in microbial cells.
Synthesis and Evaluation
A study synthesized various derivatives of cyclobutane carboxylic acids and evaluated their biological activities. The findings suggested that modifications at the 1-position significantly influenced both antimicrobial and insecticidal properties .
| Compound | Activity | LC50 (µM) | Toxicity |
|---|---|---|---|
| 3,4-Difluorocyclobutane-1-carboxylic acid | Antimicrobial | 25.0 ± 4.5 | Low |
| This compound | Insecticidal (predicted) | N/A | Low |
Toxicity Assessments
Toxicity studies on related compounds indicate that while exhibiting biological activity, these compounds often maintain low toxicity towards mammalian cells. For instance, one study reported no cytotoxic effects at concentrations up to 5200 µM for structurally similar compounds .
特性
IUPAC Name |
3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAPCRIMYXDBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














